molecular formula C13H20ClNO B6638457 4-[(4-Chloro-2-methylphenyl)methylamino]-3-methylbutan-1-ol

4-[(4-Chloro-2-methylphenyl)methylamino]-3-methylbutan-1-ol

Cat. No.: B6638457
M. Wt: 241.76 g/mol
InChI Key: VFEZZRFVXGMLAK-UHFFFAOYSA-N
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Description

4-[(4-Chloro-2-methylphenyl)methylamino]-3-methylbutan-1-ol is an organic compound with a complex structure that includes a chloro-substituted aromatic ring, a methylamino group, and a butanol chain

Properties

IUPAC Name

4-[(4-chloro-2-methylphenyl)methylamino]-3-methylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO/c1-10(5-6-16)8-15-9-12-3-4-13(14)7-11(12)2/h3-4,7,10,15-16H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEZZRFVXGMLAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)CNCC(C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chloro-2-methylphenyl)methylamino]-3-methylbutan-1-ol typically involves multiple steps, starting with the preparation of the chloro-substituted aromatic ring. One common method involves the chlorination of 2-methylphenol using thionyl chloride under acidic conditions . The resulting 4-chloro-2-methylphenol is then subjected to further reactions to introduce the methylamino group and the butanol chain.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and subsequent reactions in controlled environments to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chloro-2-methylphenyl)methylamino]-3-methylbutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[(4-Chloro-2-methylphenyl)methylamino]-3-methylbutan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Chloro-2-methylphenyl)methylamino]-3-methylbutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Chloro-2-methylphenyl)methylamino]-3-methylbutan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with molecular targets, making it valuable for specific research and industrial applications.

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